chemical structure of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid
chemical structure of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid
This is a comprehensive technical guide profiling 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid , a specialized fluorinated building block used in advanced medicinal chemistry.
High-Value Fluorinated Scaffold for Lipophilicity Modulation
Part 1: Executive Technical Summary
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid is a bifunctional aromatic building block characterized by the presence of a carboxylic acid, an ortho-fluorine atom, and a para-trifluoromethylthio (-SCF
In drug discovery, this molecule serves as a critical bioisostere for 4-trifluoromethoxy or 4-chloro benzoic acids. Its primary utility lies in the -SCF
Crucial Identification Data
| Parameter | Detail |
| CAS Number | 1208080-44-7 |
| IUPAC Name | 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid |
| Molecular Formula | C |
| Molecular Weight | 240.18 g/mol |
| SMILES | OC(=O)C1=CC(F)=C(SC(F)(F)F)C=C1 |
| Key Distinction | Do not confuse with 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7). The presence of the sulfur atom (thio) is the defining feature. |
Part 2: Structural & Physicochemical Analysis
The Trifluoromethylthio (-SCF ) Group
The -SCF
-
Lipophilicity (Hansch
): The -SCF group has a value of 1.44 , significantly higher than -CF (0.[2]88) and -OCF (1.04). This makes the molecule an aggressive tool for increasing the LogP of a drug candidate to improve blood-brain barrier (BBB) penetration. -
Electronic Effect: It is a strong electron-withdrawing group (EWG). The Hammett constant (
) is 0.50 , comparable to -CF ( ). This reduces the pKa of the benzoic acid core, making the carboxylic acid more acidic than unsubstituted benzoic acid.
The Ortho-Fluorine Effect
The fluorine atom at position 3 serves two roles:
-
Metabolic Blocking: It blocks the ortho position from metabolic oxidation (e.g., by CYP450 enzymes), preventing ring hydroxylation adjacent to the sulfur.
-
Conformational Bias: Through the gauche effect and electrostatic repulsion with the carbonyl oxygen (if the acid is derivatized to an amide), the fluorine can lock the conformation of the phenyl ring relative to the side chain, potentially improving binding affinity.
Predicted Physicochemical Properties
| Property | Value (Predicted/Approx) | Significance |
| pKa (Acid) | 3.6 – 3.8 | More acidic than benzoic acid (4.2) due to EWG effects of F and SCF |
| cLogP | ~3.5 | Highly lipophilic; requires polar solvents (DMSO, MeOH) for stock solutions. |
| H-Bond Donors | 1 (COOH) | Standard carboxylic acid behavior. |
| H-Bond Acceptors | 4 (C=O, F, S, F | The sulfur atom is a poor acceptor; Fluorines are weak acceptors. |
Part 3: Synthetic Pathways
Synthesizing this molecule requires introducing the -SCF
Protocol A: Copper-Mediated Cross-Coupling (Recommended)
This method utilizes a 3-fluoro-4-iodo ester precursor. It is preferred for its high functional group tolerance and safety compared to radical methods.
Reagents:
-
Substrate: Methyl 3-fluoro-4-iodobenzoate
-
Reagent: AgSCF
(Silver trifluoromethylthiolate) or (bpy)CuSCF -
Catalyst: CuI (if using Ag salt)
-
Solvent: Diglyme or DMF
Workflow:
-
Activation: In a glovebox, combine Methyl 3-fluoro-4-iodobenzoate (1.0 equiv), AgSCF
(1.5 equiv), and CuI (1.0 equiv) in dry Diglyme. -
Displacement: Heat the sealed reaction vessel to 80–100°C for 12–16 hours. The copper facilitates the nucleophilic attack of the SCF
anion onto the aromatic ring, displacing the iodine. -
Hydrolysis: After cooling, dilute with EtOAc and wash with brine. Concentrate the organic layer. Treat the crude ester with LiOH in THF/H
O (1:1) at RT for 2 hours to hydrolyze the ester to the free acid. -
Purification: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[4] Recrystallize from Hexanes/EtOAc to obtain the pure acid.
Protocol B: Deoxygenative Trifluoromethylthiolation (Advanced)
A newer method allowing direct conversion from carboxylic acids, though less established for this specific substrate.[1]
-
Concept: Activation of a 4-hydroxy-3-fluorobenzoic acid derivative using a phosphine and an electrophilic SCF
source (e.g., Phth-SCF ).
Visualization: Synthesis & Structure Logic
Figure 1: Synthetic workflow for the production of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid via metal-catalyzed cross-coupling.
Part 4: Medicinal Chemistry Applications[1][2][5]
Bioisosteric Replacement Strategy
This molecule is deployed when a project requires a "super-hydrophobic" aryl tail.
-
Replacement for -OCF
: If a lead compound with a -OCF group has good potency but poor membrane permeability or high clearance, swapping to -SCF increases lipophilicity (LogP) by ~0.4 units without changing the pharmacophore geometry. -
Replacement for -Cl/-Br: The -SCF
group is larger than Chlorine but offers similar electronic deactivation, with the added benefit of lipophilic contacts in the protein binding pocket.
Metabolic Stability
The C(sp2)–S–C(sp3) linkage is generally stable to hydrolysis. However, the sulfur atom can be a site for oxidative metabolism (sulfoxidation) to sulfoxide (-S(=O)CF
-
Design Note: The electron-withdrawing nature of the CF
group reduces the nucleophilicity of the sulfur, making it less prone to oxidation than a standard methyl thioether (-SMe). The ortho-fluorine further protects the ring from metabolic attack.
Comparative Property Map
Figure 2: Functional group comparison. The -SCF3 group (red) provides the highest lipophilicity increase among common fluorinated motifs.
References
-
ChemScene . 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid Product Data (CAS 1208080-44-7). Retrieved from
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of values for SCF3 vs OCF3).
- Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). "Synthetic methods for compounds having CF3S moiety: recent advances". Chemical Reviews, 115(2), 731-764.
- Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). "Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review". Accounts of Chemical Research, 48(5), 1227-1236. (Protocols for introducing SCF3).
-
BLD Pharm . 4-((Trifluoromethyl)thio)benzoic acid and related analogs. Retrieved from
